1,3-Divinyltetramethyldisiloxane

Description

The exact mass of the compound Divinyltetramethyldisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

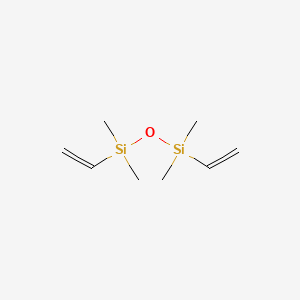

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPLIXHRASDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27120-35-0 | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7038810 | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2627-95-4, 68083-19-2 | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068083192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4D71ZQF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Divinyltetramethyldisiloxane (CAS: 2627-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Divinyltetramethyldisiloxane, CAS number 2627-95-4, is a versatile organosilicon compound widely utilized as a key building block and crosslinking agent in the synthesis of a variety of silicone-based materials.[1][2] Its unique structure, featuring a flexible siloxane backbone and two reactive vinyl groups, allows for its participation in numerous chemical transformations, most notably hydrosilylation reactions. This reactivity makes it an indispensable component in the formulation of silicone elastomers, resins, sealants, adhesives, and coatings.[1][2] Furthermore, its biocompatibility has led to its use in the fabrication of medical devices.[1] This guide provides a comprehensive overview of its physicochemical properties, key applications with detailed experimental protocols, and essential safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical processes and for ensuring safe handling and storage.

| Property | Value | References |

| CAS Number | 2627-95-4 | [1][3][4] |

| Molecular Formula | C8H18OSi2 | [1][3][4] |

| Molecular Weight | 186.40 g/mol | [1][3][4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 138-140 °C | [1] |

| Melting Point | -98 to -100 °C | [1] |

| Density | 0.809 - 0.811 g/cm³ at 20-25 °C | [1][4] |

| Refractive Index | ~1.411 | [1] |

| Flash Point | 21.7 °C (71.1 °F) - closed cup | [5] |

| Solubility | Insoluble in water. Soluble in methanol. | [6] |

Key Applications and Experimental Protocols

This compound is a cornerstone in polymer chemistry, primarily due to the reactivity of its terminal vinyl groups. These groups readily undergo hydrosilylation, a platinum-catalyzed addition reaction with Si-H bonds, to form stable silicon-carbon bonds. This reaction is fundamental to the curing of many silicone elastomers and the synthesis of functionalized siloxane polymers.

Hydrosilylation Reactions for Crosslinking

Hydrosilylation involving this compound is a common method for creating cross-linked silicone networks, which form the basis of many elastomers and gels. The vinyl groups on the disiloxane (B77578) react with Si-H groups on a polysiloxane backbone in the presence of a platinum catalyst.

Experimental Protocol: Platinum-Catalyzed Crosslinking of a Polysiloxane

This protocol describes a general procedure for the hydrosilylation crosslinking of a hydride-terminated polydimethylsiloxane (B3030410) (H-PDMS) with this compound.

-

Materials:

-

Hydride-terminated polydimethylsiloxane (H-PDMS)

-

This compound

-

Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex) solution in xylene (e.g., 2 wt% Pt)

-

Toluene (B28343) (anhydrous)

-

-

Procedure:

-

In a clean, dry, nitrogen-purged flask equipped with a magnetic stirrer, dissolve a specific molar ratio of H-PDMS and this compound in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups is typically controlled to be near 1:1 for optimal crosslinking.

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add Karstedt's catalyst solution dropwise to the stirred mixture. The amount of catalyst is typically in the range of 5-10 ppm of platinum relative to the total weight of the siloxanes.

-

The reaction is often exothermic. The temperature of the reaction mixture can be monitored. For controlled curing, the reaction can be carried out at a specific temperature (e.g., 60-80 °C) and monitored over time.

-

The progress of the reaction can be followed by monitoring the disappearance of the Si-H stretching band (around 2160 cm⁻¹) in the FTIR spectrum.

-

Once the desired degree of crosslinking is achieved (as indicated by the disappearance of the Si-H peak or a significant increase in viscosity), the solvent can be removed under vacuum to yield the cross-linked silicone elastomer.

-

-

Characterization:

-

The resulting elastomer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of Si-H and vinyl C=C stretching bands.

-

The mechanical properties (e.g., tensile strength, elongation at break) of the cured material can be measured using a universal testing machine.

-

The degree of crosslinking can be estimated by swelling experiments in a suitable solvent like toluene.

-

Logical Workflow for Hydrosilylation Crosslinking

Caption: Workflow for platinum-catalyzed hydrosilylation crosslinking.

Synthesis of Vinyl-Terminated Polydimethylsiloxanes (PDMS)

This compound can act as an end-capping agent in the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), to produce vinyl-terminated PDMS of controlled molecular weight. These vinyl-terminated polymers are themselves valuable precursors for further reactions.

Experimental Protocol: Synthesis of a Vinyl-Terminated PDMS

-

Materials:

-

Octamethylcyclotetrasiloxane (D4)

-

This compound

-

Anionic catalyst (e.g., potassium hydroxide (B78521) or a phosphazene base)

-

Toluene (anhydrous)

-

Acetic acid (for neutralization)

-

-

Procedure:

-

Charge a dried, nitrogen-flushed reactor with D4 and this compound. The molar ratio of D4 to the end-capper will determine the final molecular weight of the polymer.

-

Add anhydrous toluene to the reactor to dissolve the reactants.

-

Heat the mixture to the desired reaction temperature (typically 80-120 °C).

-

Introduce a small amount of the anionic catalyst to initiate the ring-opening polymerization.

-

Allow the polymerization to proceed for several hours, monitoring the viscosity of the reaction mixture.

-

Once the desired viscosity (and thus molecular weight) is reached, cool the reaction mixture and neutralize the catalyst by adding a slight excess of acetic acid.

-

The mixture is then filtered to remove the neutralized catalyst salts.

-

The solvent and any unreacted cyclic siloxanes are removed by vacuum distillation to yield the vinyl-terminated PDMS polymer.

-

-

Characterization:

-

The molecular weight and molecular weight distribution of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).

-

¹H NMR spectroscopy can be used to confirm the presence of terminal vinyl groups and to calculate the number-average molecular weight by comparing the integration of the vinyl protons to that of the methyl protons on the siloxane backbone.

-

Signaling Pathway for Anionic Ring-Opening Polymerization

Caption: Anionic ring-opening polymerization to form vinyl-terminated PDMS.

Safety and Handling

This compound is a flammable liquid and vapor.[7][8] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7][8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] In case of skin contact, wash the affected area with soap and water.[8] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

Toxicological Information: The toxicological properties have not been fully investigated.[2] It may cause skin and eye irritation.[7] Inhalation may cause respiratory tract irritation.[7]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from sources of ignition.[8]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in polymer and materials science. Its ability to participate in hydrosilylation reactions makes it a fundamental component in the production of a wide array of silicone-based materials. A thorough understanding of its properties, reaction chemistry, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

A Deep Dive into 1,3-Divinyltetramethyldisiloxane: A Core Component in Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 1,3-Divinyltetramethyldisiloxane, a key organosilicon compound, in the synthesis of advanced materials. This document provides a comprehensive overview of its synonyms, chemical properties, and critical applications, with a focus on detailed experimental protocols and the visualization of key chemical pathways.

Chemical Identity and Synonyms

This compound is a versatile chemical intermediate widely recognized by several alternative names and identifiers. A comprehensive list of its synonyms is provided below to aid in its identification across various chemical databases and publications.

| Synonym | Reference |

| 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | [1][2][3][4][5] |

| Tetramethyl-1,3-divinyldisiloxane | [3][6] |

| ethenyl[(ethenyldimethylsilyl)oxy]dimethylsilane | [7][8] |

| Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | [4] |

| 1,1'-Divinyltetramethyldisiloxane | [3][4] |

| Bisvinyltetramethyldisiloxane | [4] |

| sym-Tetramethyldivinyldisiloxane | [3][4] |

| DVTMDSO | [2] |

| Divinyltetramethyldisiloxane | [2][3][9] |

| 1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane | [3][4] |

| Vinyl double head | [3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| CAS Number | 2627-95-4 | [1][2][7] |

| Molecular Formula | C8H18OSi2 | [1][2][7] |

| Molecular Weight | 186.40 g/mol | [1][2][7] |

| Appearance | Clear colorless liquid | [1] |

| Density | 0.809 g/mL at 25 °C | [1][2] |

| Boiling Point | 138 - 140 °C | [1][2] |

| Melting Point | -98 to -100 °C | [1][2] |

| Refractive Index | 1.411 | [1] |

| Flash Point | 76 °F | [2] |

Key Applications and Experimental Protocols

This compound is a cornerstone in silicone chemistry, primarily utilized as a chain-terminating agent in the synthesis of vinyl-terminated polymers and as a crucial ligand in the preparation of platinum-based catalysts for hydrosilylation reactions.

Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)

Vinyl-terminated PDMS is a fundamental precursor for many silicone elastomers and gels. This compound acts as an end-capper, controlling the molecular weight of the resulting polymer.

Experimental Protocol:

-

Reaction Setup: In a two-necked round-bottom flask, combine octamethylcyclotetrasiloxane (B44751) (D4) (99.4 g, 0.34 mol) and this compound (2.5 g, 0.013 mol for a degree of polymerization of 100).[7]

-

Catalysis: Add sulfuric acid (2 wt%) to the mixture as a catalyst.[7]

-

Reaction: Stir the reaction mixture at room temperature for 22 hours.[7] Monitor the reaction progress by analyzing the solid content.

-

Neutralization: Once the solid content reaches above 85%, slowly add moist sodium bicarbonate to neutralize the acid catalyst.[7]

-

Drying: Add sodium sulphate to the reaction mixture to remove any traces of moisture.[7]

-

Purification: The resulting vinyl-terminated PDMS can be further purified as needed for the intended application.

Caption: Synthesis of Vinyl-Terminated Polydimethylsiloxane.

Preparation of Karstedt's Catalyst

Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is a highly effective and widely used catalyst for hydrosilylation reactions.[10]

Experimental Protocol:

-

Initial Mixture: In a suitable reaction vessel, agitate a mixture of a haloplatinic acid (e.g., chloroplatinic acid), an alkenylpolysiloxane (such as this compound), and a cycloalkylpolysiloxane.[6] The agitation should be performed at a temperature between 25°C and 90°C for a duration of 0.5 to 24 hours to achieve equilibration.[6] An inert organic solvent like a C1-4 primary alcohol can be used.[6]

-

Base Treatment: Treat the equilibrated reaction product with a sufficient amount of a base, such as sodium bicarbonate, to substantially remove the halogen atoms chemically combined with the platinum.[6]

-

Filtration: Filter the mixture to recover the platinum hydrosilylation catalyst solution.[6] In a specific example, after heating the initial mixture with sodium bicarbonate at 70°C for two hours, the solution is filtered, and the filter cake is washed with this compound.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H18OSi2 | CID 75819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0979837A2 - Method for making a platinum hydrosilylation catalyst - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN116063681B - Preparation method of divinyl-terminated polysiloxane - Google Patents [patents.google.com]

- 10. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety of 1,3-Divinyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 1,3-Divinyltetramethyldisiloxane (CAS No. 2627-95-4), a key organosilicon compound utilized in the synthesis of silicone polymers and resins. The information is compiled from various Safety Data Sheets (SDS) and is intended to equip laboratory and drug development professionals with the necessary knowledge for safe handling and use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the substance's behavior under various experimental and storage conditions.

| Property | Value |

| Molecular Formula | C8H18OSi2[1] |

| Molecular Weight | 186.40 g/mol [2][3] |

| Appearance | Clear colorless liquid[1] |

| Boiling Point | 138 - 140 °C[1][3] |

| Melting Point | -98 to -100 °C[1] |

| Density | 0.809 g/mL at 25 °C[1][3] |

| Refractive Index | 1.411[1][3] |

| Flash Point | 21.7 °C (71.1 °F) - closed cup[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard is its high flammability.[5][6][7][8] The GHS classification is detailed in the following table.

| Hazard Class | Category | Signal Word | Hazard Statement | Pictogram |

| Flammable liquids | 2 | Danger | H225: Highly flammable liquid and vapor[2][6][7][8] | 🔥 |

| Skin corrosion/irritation | 2 | Warning | H315: Causes skin irritation[2] | ! |

| Serious eye damage/eye irritation | 2A | Warning | H319: Causes serious eye irritation[2] | ! |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation[2] | ! |

| Reproductive toxicity | 2 | Warning | H361: Suspected of damaging fertility or the unborn child[2] | हेल्थ हज़ार्ड |

Note: The GHS classifications for skin irritation, eye irritation, respiratory tract irritation, and reproductive toxicity are reported by some but not all suppliers, indicating some variability in the available data.

References

- 1. store.astm.org [store.astm.org]

- 2. scimed.co.uk [scimed.co.uk]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 5. store.astm.org [store.astm.org]

- 6. researchgate.net [researchgate.net]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. delltech.com [delltech.com]

An In-depth Technical Guide to the Core Synthesis Routes of 1,3-Divinyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 1,3-divinyltetramethyldisiloxane, a key intermediate in the production of silicone-based polymers and materials. The document outlines the core chemical reactions, experimental protocols, and quantitative data associated with the prevalent manufacturing methods.

Introduction

This compound, with the chemical formula C8H18OSi2, is a vital organosilicon compound characterized by two vinyl functional groups attached to a flexible siloxane backbone. This structure imparts unique reactivity, making it an essential crosslinking agent and monomer in the synthesis of a wide array of silicone elastomers, resins, and adhesives. Its application is widespread in the automotive, construction, and medical device industries, where materials with high thermal stability, durability, and biocompatibility are required. This guide focuses on the fundamental synthesis pathways for this versatile compound.

Core Synthesis Routes

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two main methodologies: the hydrolysis of vinyl-substituted chlorosilanes and the platinum-catalyzed hydrosilylation of a disiloxane (B77578) with acetylene (B1199291). A multi-step industrial process involving alkoxysilanes is also utilized.

Hydrolysis of Vinyldimethylchlorosilane

The most direct and commonly employed method for synthesizing this compound is the controlled hydrolysis of vinyldimethylchlorosilane. This reaction involves the condensation of two molecules of the chlorosilane in the presence of water, leading to the formation of the disiloxane and hydrochloric acid as a byproduct.

Reaction Pathway:

Figure 1: Hydrolysis of Vinyldimethylchlorosilane.

A variation of this method involves the co-hydrolysis of vinyldimethylchlorosilane and dimethylchlorosilane to produce a mixture of siloxanes, from which this compound can be separated.

Experimental Protocol: Co-hydrolysis of Vinyldimethylchlorosilane and Dimethylchlorosilane [1]

-

A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a base scrubber is charged with 67 g of deionized water.

-

The flask is immersed in an ice/water bath to cool the water to 0°C.

-

A mixture of 50.0 g (0.41 mol) of vinyldimethylchlorosilane and 39.2 g (0.41 mol) of dimethylchlorosilane is loaded into the addition funnel.

-

The chlorosilane mixture is added dropwise to the vigorously stirred water at a rate that maintains the reaction temperature below 20°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 5 minutes at 20°C.

-

The upper siloxane layer is separated and washed with a saturated sodium bicarbonate (NaHCO3) solution.

-

The product is then dried over anhydrous sodium sulfate (B86663) (Na2SO4) and purified by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield of this compound | 26% (Chromatographic) | [1] |

| Purity | Not specified |

Hydrosilylation of Tetramethyldihydrogendisiloxane with Acetylene

Another significant synthesis route is the hydrosilylation of 1,1,3,3-tetramethyldisiloxane (B107390) with acetylene gas. This reaction is typically catalyzed by a platinum complex, such as chloroplatinic acid or Karstedt's catalyst.

Reaction Pathway:

Figure 2: Hydrosilylation of Tetramethyldisiloxane.

Experimental Protocol: General Procedure

A patent describes a method for preparing tetramethyldivinyldisiloxane which comprises the following steps:[1]

-

Tetramethyldihydrogendisiloxane is mixed with a chloroplatinic acid catalyst to obtain a mixed solution.

-

Acetylene gas is bubbled into the mixed solution to carry out the hydrosilylation reaction.

-

After the reaction is complete, the reaction solution is separated and purified to obtain this compound.

Note: Specific experimental conditions such as catalyst loading, acetylene pressure, reaction temperature, and purification methods are not detailed in the readily available literature.

Quantitative Data:

Industrial Synthesis from Dimethyldiethoxysilane

An industrial-scale preparation process has been patented that utilizes dimethyldiethoxysilane as a starting material. This multi-step process involves reaction with sodium and vinyl chloride, followed by neutralization, hydrolysis, and purification.

Experimental Workflow:

Figure 3: Industrial Synthesis Workflow.

Experimental Protocol: Overview of Patented Process

A patented process outlines the following key steps:

-

Synthesis: Dimethyldiethoxysilane and metallic sodium are heated in a reactor. After dissolution, vinyl chloride is introduced, and the reaction is carried out at 100-110°C.

-

Neutralization: The reaction product is transferred to a predistillation kettle and neutralized by the dropwise addition of dimethyldichlorosilane.

-

Centrifugal Drying: The neutralized material is centrifuged under a nitrogen atmosphere and then dried.

-

Acid Hydrolysis: The liquid from the centrifugation step undergoes acid hydrolysis to form this compound and byproducts.

-

Rectification: The crude product is purified by fractional distillation to obtain pure this compound.

Quantitative Data:

Specific quantitative data on yield and purity from this patented process are not publicly detailed.

Conclusion

The synthesis of this compound is well-established, with the hydrolysis of vinyldimethylchlorosilane being a primary and direct route. The hydrosilylation of tetramethyldihydrogendisiloxane offers an alternative pathway, though detailed public data is less common. Industrial-scale production may employ more complex, multi-step processes starting from alkoxysilanes. The choice of synthesis route in a research or industrial setting will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of production. Further research into optimizing catalyst efficiency and reaction conditions for the hydrosilylation route could provide a more atom-economical and environmentally benign alternative to the hydrolysis method.

References

The Pivotal Role of 1,3-Divinyltetramethyldisiloxane in Organosilicon Chemistry: A Technical Guide

An in-depth exploration into the synthesis, properties, and diverse applications of 1,3-Divinyltetramethyldisiloxane (DVTMS), a cornerstone of modern organosilicon chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and workflow visualizations.

This compound, a reactive organosilicon compound with the chemical formula O(Si(CH₃)₂(CH=CH₂))₂, is a fundamental building block in the synthesis of a wide array of silicone-based materials.[1][2] Its unique molecular structure, featuring a flexible siloxane backbone and two terminal vinyl groups, imparts a versatile reactivity that is harnessed in numerous industrial and research applications. This guide delves into the core aspects of DVTMS chemistry, from its synthesis and characteristic reactions to its critical role in the formulation of advanced materials for various sectors, including the biomedical field.

Chemical and Physical Properties

DVTMS is a colorless to pale yellow liquid characterized by its low viscosity and specific physical properties that make it highly suitable for various polymerization and crosslinking processes. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈OSi₂ | [3] |

| Molecular Weight | 186.40 g/mol | [3] |

| Appearance | Clear colorless liquid | [1] |

| Density | 0.809 g/mL at 25 °C | [1] |

| Boiling Point | 139 °C | [3] |

| Melting Point | -99 °C | [3] |

| Refractive Index | n20/D 1.411 | [3] |

Core Applications in Organosilicon Chemistry

The presence of two vinyl functional groups makes this compound a highly reactive monomer and crosslinking agent. Its principal applications stem from its participation in hydrosilylation reactions and as a chain extender or end-capper in the synthesis of silicone polymers.

Hydrosilylation and Crosslinking

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl group in DVTMS. This reaction is typically catalyzed by platinum-based catalysts, most notably Karstedt's catalyst, which itself is a platinum(0) complex with DVTMS as a ligand.[4][5]

The hydrosilylation of DVTMS with polymers containing Si-H groups, such as polymethylhydrosiloxane (B1170920) (PMHS), leads to the formation of a stable, crosslinked three-dimensional network. This process is the basis for the curing of many silicone elastomers (rubbers) and gels.[4][6] The resulting materials exhibit a range of desirable properties, including thermal stability, chemical inertness, and tunable mechanical characteristics.

Synthesis of Silicone Elastomers

DVTMS is a crucial component in the formulation of addition-cure silicone elastomers. In a typical two-part system, one part contains a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymer and the platinum catalyst, while the second part contains a hydride-functional siloxane crosslinker. DVTMS can be incorporated to modify the crosslink density and, consequently, the mechanical properties of the final elastomer.

The mechanical properties of silicone elastomers, such as tensile strength and elongation at break, can be tailored by varying the concentration of the crosslinking agent.

| Crosslinker Concentration (related to DVTMS) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |

| Low | ~0.3 - 0.6 | 70 - 360 | [2] |

| High | 8.6 | 500 | [7] |

| General Purpose Platinum Cured | 8.6 | 500 | [7] |

| Platinum-cured (various formulations) | 2.81 - 3.56 (Dielectric Constant F/m) | N/A | [8] |

Experimental Protocols

Synthesis of a Silicone Elastomer via Platinum-Catalyzed Hydrosilylation

This protocol describes a representative method for the preparation of a silicone elastomer using a platinum-catalyzed hydrosilylation reaction.

Materials:

-

α,ω-Divinylpolydimethylsiloxane (vinyl-terminated PDMS)

-

Polymethylhydrosiloxane (PMHS) (crosslinker)

-

This compound (DVTMS) (optional, as a reactive diluent or for property modification)

-

Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst) in xylene (Pt ~2%)

-

Toluene (solvent)

Procedure:

-

In a clean, dry mixing vessel, combine the vinyl-terminated PDMS and any DVTMS (if used). The ratio of these components will determine the final properties of the elastomer.

-

Add the platinum catalyst solution to the vinyl-containing mixture. The amount of catalyst is typically in the parts-per-million (ppm) range relative to the total weight of the polymers. Mix thoroughly until the catalyst is evenly dispersed.

-

In a separate vessel, weigh the appropriate amount of PMHS crosslinker. The molar ratio of Si-H groups in the crosslinker to the vinyl groups in the PDMS and DVTMS is a critical parameter that controls the extent of crosslinking.

-

Add the PMHS crosslinker to the vinyl- and catalyst-containing mixture.

-

Mix the components vigorously for 2-5 minutes until a homogeneous mixture is obtained. A speed mixer is recommended for thorough mixing and de-gassing.[6]

-

Pour the mixture into a mold of the desired shape.

-

Cure the mixture in an oven at a specified temperature and time. A typical curing schedule is 100 °C for 24 hours.[6]

-

After curing, allow the elastomer to cool to room temperature before demolding.

Characterization: The resulting elastomer can be characterized by various techniques to determine its physical and chemical properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of the hydrosilylation reaction by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band of the vinyl groups.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze the structure of the polymer network. The disappearance of vinyl proton signals and the appearance of new signals corresponding to the ethyl bridge confirm the crosslinking reaction.[10][11][12]

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble fractions of the polymer.

-

Rheological Analysis: To study the curing kinetics and the viscoelastic properties of the elastomer.[13][14]

-

Mechanical Testing: To measure properties such as tensile strength, elongation at break, and hardness (durometer).[8]

Signaling Pathways and Experimental Workflows

The Chalk-Harrod Mechanism for Hydrosilylation

The platinum-catalyzed hydrosilylation reaction is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism involves a series of steps including oxidative addition, olefin coordination, insertion, and reductive elimination.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow for Silicone Elastomer Synthesis

The following diagram illustrates a typical workflow for the laboratory-scale synthesis of a silicone elastomer using DVTMS as a key component.

Caption: A generalized workflow for the synthesis of a silicone elastomer.

Role in Drug Development and Biomedical Applications

The biocompatibility, biodurability, and tunable physical properties of silicones make them highly attractive for biomedical applications.[2][8] While the direct use of this compound in drug formulations is not common, its role as a critical precursor and crosslinking agent in the synthesis of medical-grade silicones is significant.

Polydimethylsiloxane (PDMS), often synthesized and crosslinked using chemistry involving DVTMS, is extensively used in the fabrication of medical devices, including:

-

Catheters and Tubing: The flexibility and biocompatibility of silicones are ideal for these applications.

-

Medical Implants: Silicones are used in a variety of implants due to their biostability.[3]

-

Microfluidic Devices: PDMS is a primary material for fabricating microfluidic chips used in drug screening and diagnostics due to its optical transparency, gas permeability, and ease of fabrication.[15][16][17]

-

Drug Delivery Systems: Silicone-based materials can be formulated into matrices for the controlled release of therapeutic agents. While not a direct carrier, DVTMS is integral to creating the crosslinked silicone network that encapsulates and releases the drug. Silicon-containing nanoparticles are also being explored as carriers for nucleic acid delivery.[3][9]

The ability to precisely control the crosslink density by adjusting the amount of DVTMS and other reactants allows for the fine-tuning of the diffusion properties of the resulting silicone matrix, which is crucial for achieving a desired drug release profile.

Conclusion

This compound is a versatile and indispensable compound in organosilicon chemistry. Its ability to readily participate in hydrosilylation reactions makes it a cornerstone for the synthesis of a vast range of silicone polymers, particularly elastomers and gels. The precise control over material properties afforded by the use of DVTMS continues to drive innovation in fields ranging from industrial manufacturing to advanced biomedical applications. For researchers and professionals in these areas, a thorough understanding of the chemistry and application of DVTMS is essential for the development of next-generation materials.

References

- 1. gelest.com [gelest.com]

- 2. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of the Synthesis of Silicon-Containing Nanoparticles Intended for Nucleic Acid Delivery | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 4. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. espublisher.com [espublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. primasil.com [primasil.com]

- 8. Characterization of Mechanical and Dielectric Properties of Silicone Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. re.public.polimi.it [re.public.polimi.it]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

An In-Depth Technical Guide to 1,3-Divinyltetramethyldisiloxane as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Divinyltetramethyldisiloxane, a key organosilicon compound, serves as a fundamental building block in the synthesis of a wide array of silicone-based polymers. Its unique molecular structure, featuring a flexible siloxane backbone and reactive vinyl terminal groups, makes it an invaluable monomer for creating materials with tailored properties such as thermal stability, hydrophobicity, and biocompatibility. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, polymerization, and its burgeoning applications in the biomedical and pharmaceutical fields.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C8H18OSi2 and a molecular weight of 186.40 g/mol .[1] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C8H18OSi2 | [1] |

| Molecular Weight | 186.40 g/mol | [1] |

| CAS Number | 2627-95-4 | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.809 g/mL at 25 °C | [2] |

| Boiling Point | 139 °C | [2] |

| Melting Point | -99 °C | [2] |

| Refractive Index | n20/D 1.411 | [2] |

| Flash Point | 21.7 °C (closed cup) | [3] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the hydrolysis of dimethyldichlorosilane. This process involves the reaction of the chlorosilane with water, leading to the formation of silanol (B1196071) intermediates which then condense to form the disiloxane (B77578).

Experimental Protocol: Synthesis via Hydrolysis

The following is a representative experimental protocol for the synthesis of this compound based on the hydrolysis of dimethyldichlorosilane.

Materials:

-

Dimethyldichlorosilane

-

Concentrated Hydrochloric Acid (e.g., >35%)[4]

-

Water

-

Neutralizing agent (e.g., sodium bicarbonate or a basic ion-exchange resin)[4]

-

Organic solvent (e.g., diethyl ether or toluene)

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, a mixture of concentrated hydrochloric acid and water is prepared.[4]

-

Dimethyldichlorosilane is added dropwise to the acidic aqueous solution under vigorous stirring. The reaction is exothermic and the temperature should be controlled, typically between 10-60 °C.[4]

-

After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.

-

The organic layer, containing the crude siloxane products, is separated from the aqueous layer.

-

The organic layer is washed with water and then with a neutralizing agent (e.g., a dilute solution of sodium bicarbonate) until the aqueous layer is neutral. The use of a resin adsorption filter device has also been reported for neutralization.[4]

-

The organic solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

Polymerization of this compound

The vinyl groups of this compound make it an ideal monomer for addition polymerization, most notably through platinum-catalyzed hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, forming a stable silicon-carbon bond. This method is widely used to create cross-linked silicone elastomers.

Experimental Protocol: Hydrosilylation Polymerization

The following is a generalized experimental protocol for the hydrosilylation polymerization of this compound.

Materials:

-

This compound (monomer)

-

A hydrosilane crosslinking agent (e.g., 1,1,3,3-tetramethyldisiloxane)[5]

-

Platinum catalyst (e.g., Karstedt's catalyst, a solution of Pt(0) in divinyltetramethyldisiloxane)[6]

-

Optional: Inhibitor to control the reaction rate at room temperature.

-

Optional: Anhydrous solvent (e.g., toluene (B28343) or xylene)

Procedure:

-

In a clean, dry reaction vessel, the this compound monomer and the hydrosilane crosslinking agent are mixed in the desired stoichiometric ratio.

-

If used, an inhibitor is added to the mixture to control the pot life of the formulation.

-

The platinum catalyst is added to the mixture with stirring. The concentration of the catalyst is typically in the parts-per-million (ppm) range relative to the total mass of the reactants.[7]

-

The mixture is thoroughly stirred to ensure homogeneity.

-

The polymerization can be carried out at room temperature or accelerated by heating. The curing temperature can range from ambient to over 130 °C, depending on the desired curing time and the specific catalyst system used.[6]

-

The progress of the curing can be monitored by the increase in viscosity until a solid elastomer is formed.

-

Post-curing at an elevated temperature may be performed to ensure complete reaction and to enhance the mechanical properties of the final polymer.

Applications in Drug Development

The biocompatibility and tunable physical properties of silicone polymers make them highly attractive for biomedical and pharmaceutical applications. This compound, as a key monomer, plays a crucial role in the development of advanced drug delivery systems.

Silicone-Based Nanoparticles for Drug Delivery

Silicone nanoparticles can be formulated to encapsulate therapeutic agents, offering advantages such as controlled release and targeted delivery. The cross-linked structure, formed through the polymerization of monomers like this compound, can be engineered to control the diffusion rate of the encapsulated drug.

General Methodology for Nanoparticle Preparation:

Several methods can be employed to prepare drug-loaded polymeric nanoparticles, including emulsion polymerization, nanoprecipitation, and emulsification-solvent evaporation.[8] For silicone-based nanoparticles, a common approach is emulsion polymerization where the monomer, crosslinker, and drug are emulsified in an aqueous phase with a surfactant. Polymerization is then initiated, leading to the formation of drug-loaded nanoparticles. The particle size and drug loading efficiency can be controlled by adjusting the process parameters such as surfactant concentration, stirring speed, and monomer concentration.[9]

Hydrogels for Ophthalmic Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them soft, flexible, and biocompatible.[10] Silicone hydrogels, in particular, are widely used in ophthalmology, for example, in contact lenses. These materials can be loaded with drugs and designed to provide sustained release to the eye, which can improve treatment efficacy and patient compliance for conditions like glaucoma and dry eye.[11][12]

General Methodology for Hydrogel Synthesis:

A common method for preparing silicone hydrogels for drug delivery involves the direct polymerization of a mixture of monomers, including a hydrophilic monomer to ensure high water content, a silicone-containing monomer like a derivative of this compound to provide oxygen permeability, and a crosslinking agent.[11] The drug can be incorporated into the monomer mixture before polymerization or loaded into the pre-formed hydrogel by swelling it in a drug solution.[11] The release kinetics of the drug from the hydrogel can be tailored by adjusting the composition and crosslink density of the polymer network.[11][12]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is important to work in a well-ventilated area and to avoid sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. US4552973A - Process for the preparation of dimethyldichlorosilane - Google Patents [patents.google.com]

- 2. Drug-loaded nanoparticles : preparation methods and drug targeting issues | Semantic Scholar [semanticscholar.org]

- 3. CN102718788A - Preparation process of tetramethyl divinyl disiloxane - Google Patents [patents.google.com]

- 4. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. scientificspectator.com [scientificspectator.com]

- 7. qualitas1998.net [qualitas1998.net]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogels in Ophthalmology: Novel Strategies for Overcoming Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Hydrogel-based ocular drug delivery systems: Emerging fabrication strategies, applications, and bench-to-bedside manufacturing considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3-Divinyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,3-Divinyltetramethyldisiloxane, a versatile organosilicon compound. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound, also known as tetramethyldivinyldisiloxane, is a colorless liquid with the chemical formula O(Si(CH₃)₂CH=CH₂)₂. It is a key intermediate in the synthesis of silicone polymers and resins, serving as a cross-linking or capping agent.[1] Its physical characteristics are crucial for its application in various fields, including the production of silicone elastomers, sealants, adhesives, and coatings.[1]

The physical properties of this compound are summarized in the table below. These values are compiled from various literature sources.

| Property | Value | Temperature (°C) | Pressure |

| Density | 0.809 g/mL[2][3][4][5] | 25 | Ambient |

| 0.811 g/cm³[6] | 25 | Ambient | |

| Boiling Point | 139 °C[2][3][4][5][6] | Ambient | |

| 138 - 140 °C[1] | Ambient | ||

| Melting Point | -99 °C[2][4] | Ambient | |

| -98 to -100 °C[1] | Ambient | ||

| Refractive Index | 1.411 (n20/D)[2][3] | 20 | Ambient |

| Molecular Weight | 186.40 g/mol |

Experimental Protocols

The determination of the physical properties of liquid chemicals like this compound is guided by standardized experimental methods to ensure accuracy and reproducibility.

The density of this compound is typically determined using a digital density meter, following a method similar to ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .

Methodology:

-

Apparatus: A digital density meter, which measures the density of a liquid by measuring the change in the frequency of an oscillating U-tube when it is filled with the sample.

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water, at the test temperature.

-

Sample Preparation: The this compound sample is brought to the measurement temperature (e.g., 25 °C) and visually inspected to ensure it is free of air bubbles.

-

Measurement: A small volume of the sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation period and calculates the density based on the calibration data.

-

Reporting: The density is reported in g/mL or g/cm³ to three decimal places, along with the measurement temperature.

The boiling point of this compound can be determined using a distillation method, such as that described in ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids or OECD Test Guideline 103: Boiling Point .[7]

Methodology:

-

Apparatus: A distillation flask, a condenser, a heating source (e.g., a heating mantle), and a calibrated temperature measuring device.

-

Procedure: A measured volume of the this compound is placed in the distillation flask. The apparatus is assembled, and the sample is heated.

-

Initial Boiling Point: The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Distillation Range: The temperature is continuously monitored as the liquid distills. The boiling range can be recorded as the temperature difference between the initial boiling point and the point at which a specified percentage of the sample has distilled.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.3 kPa).

Synthesis Workflow

The following diagram illustrates a general synthesis process for this compound, which involves the hydrolysis of a vinyl-substituted chlorosilane.

Caption: Synthesis of this compound via Hydrolysis.

This technical guide provides essential data and procedural outlines for the physical characterization of this compound. For specific applications, it is recommended to consult detailed analytical procedures and safety data sheets.

References

- 1. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. petrolube.com [petrolube.com]

- 5. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 6. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 7. oecd.org [oecd.org]

A Technical Guide to High-Purity 1,3-Divinyltetramethyldisiloxane for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, specifications, and applications of high-purity 1,3-Divinyltetramethyldisiloxane, a critical building block in advanced material synthesis for the biomedical and pharmaceutical industries.

Introduction

This compound is a key organosilicon compound widely utilized as a crosslinking agent and a precursor in the synthesis of a variety of silicone-based polymers. Its vinyl-terminated structure allows for efficient hydrosilylation reactions, making it an essential monomer for producing silicone elastomers, resins, and hydrogels with tailored properties. In the realms of research, drug development, and medical device fabrication, the purity of this reagent is paramount, as trace impurities can significantly impact the final product's performance, biocompatibility, and regulatory approval. This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, their product specifications, and detailed experimental protocols for its application in relevant fields.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound at various purity levels. For research and drug development applications, high-purity grades (typically ≥97%) are essential. The following table summarizes the offerings from prominent commercial suppliers. It is important to note that while suppliers state a minimum purity, detailed impurity profiles are often not publicly available and may require direct inquiry or in-house analysis.

| Supplier | Product Number (Example) | Stated Purity | Availability |

| Sigma-Aldrich (Merck) | 371904 | 97%[1][2] | Global |

| TCI Chemicals | D1780 | >98.0% (GC)[3] | Global |

| Alfa Aesar (Thermo Fisher) | A12463 | 98+% | Global |

| Gelest | SID4613.0 | - | Global |

| Chem-Impex | 01732 | ≥98% (GC) | North America |

Note: Purity is typically determined by Gas Chromatography (GC). Researchers should request a Certificate of Analysis (CoA) for lot-specific purity data. A CoA from Alfa Aesar for a specific lot of their 98+% grade product indicated a purity of 98.3% by GC.

Impurity Profile

The impurity profile of commercial this compound is a critical consideration for high-purity applications. While detailed public information is scarce, potential impurities can arise from the synthesis process. The most common synthesis route involves the hydrolysis of dimethyldichlorosilane, which can lead to the presence of cyclic siloxanes and other organosilicon byproducts. GC-MS analysis is the standard method for identifying and quantifying such impurities. Researchers are advised to perform their own GC-MS analysis or request detailed analytical data from the supplier to ensure the material meets the requirements of their specific application.

Key Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing and executing experimental procedures.

| Property | Value |

| Molecular Formula | C₈H₁₈OSi₂ |

| Molecular Weight | 186.40 g/mol |

| Appearance | Colorless liquid |

| Density | 0.809 g/mL at 25 °C[1] |

| Boiling Point | 139 °C[1] |

| Melting Point | -99 °C[1] |

| Refractive Index | n20/D 1.411[1] |

| CAS Number | 2627-95-4 |

Experimental Protocols

This compound is a versatile monomer used in a variety of polymerization and surface modification techniques. Below are detailed protocols for two common applications relevant to researchers and drug development professionals.

Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)

This protocol describes the synthesis of a vinyl-terminated PDMS polymer, a common precursor for creating silicone elastomers and hydrogels.

Materials:

-

High-purity this compound

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate (neutralizing agent)

-

Sodium sulfate (B86663) (drying agent)

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer, combine 99.4 g (0.34 mol) of octamethylcyclotetrasiloxane (D4) and 2.5 g (0.013 mol) of this compound.

-

Slowly add 2 wt% sulfuric acid to the mixture while stirring to act as a catalyst.

-

Allow the reaction to stir at room temperature for 22 hours. The progress of the reaction can be monitored by analyzing the solid content.

-

Once the solid content of the reaction mixture reaches above 85%, neutralize the acid catalyst by the slow addition of moist sodium bicarbonate until the effervescence ceases.

-

Add sodium sulfate to the mixture to remove any traces of moisture.

-

Filter the mixture to remove the solid residues. The resulting liquid is the vinyl-terminated PDMS polymer.

Characterization: The synthesized vinyl-terminated PDMS can be characterized by ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine the degree of polymerization. Gel Permeation Chromatography (GPC) can be used to determine the number-average (Mn) and weight-average (Mw) molecular weights.

Preparation of a Silicone Hydrogel for Biomedical Applications

This protocol outlines the preparation of a silicone hydrogel, a material commonly used in contact lenses and other medical devices, through a sequential interpenetrating network (IPN) synthesis.[4]

Materials:

-

Functional oligosiloxanes with hydride (FSO-1) and vinyl (FSO-2 or FSO-3) groups

-

High-purity this compound (as a component of the vinyl-functional oligosiloxane or as a crosslinker)

-

Hydrophilic monomers (e.g., N-vinyl pyrrolidone (NVP), N,N-dimethylacrylamide (DMAA))

-

Crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate (EGDM))

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA))

-

Platinum catalyst (e.g., chloroplatinic acid, H₂PtCl₆)

-

Toluene (B28343) (solvent)

-

Transparent fluoropolymer mold

Procedure:

Method A: Silicone Network within a Hydrophilic Network

-

Prepare a hydrophilic network by polymerizing a mixture of NVP and DMAA with EGDM as the crosslinker.

-

Saturate the hydrophilic network with a mixture containing the functional oligosiloxanes (FSO-1 and FSO-2 or FSO-3), a platinum catalyst, and a compatible solvent like chloroform.

-

Synthesize the silicone network within the hydrophilic network by heating at 80°C for 4 hours.

Method B: Hydrophilic Network within a Silicone Network

-

First, create a silicone network by reacting a vinyl-functional oligosiloxane (FSO-3) with a hydride-functional oligosiloxane (FSO-1) in a 10:1 weight ratio in toluene with H₂PtCl₆ as the catalyst. The reaction is carried out at 20°C for 24 hours, followed by solvent evaporation under vacuum.

-

Soak the resulting silicone network for 20 hours in a reaction mixture containing the hydrophilic monomers (NVP, DMAA), the crosslinking agent (EGDM), and the photoinitiator (DMPA) dissolved in toluene.

-

Induce photo-polymerization of the hydrophilic network by exposing the mixture to UV irradiation (0.4W/cm²) at 20°C for 30 minutes within a transparent fluoropolymer mold.

-

After polymerization, wash the resulting IPN hydrogel several times with the solvent and then with distilled water to remove any unreacted components.

Characterization: The properties of the resulting silicone hydrogel, such as mechanical strength, transparency, hydrophilicity (contact angle), oxygen permeability, and water content, should be characterized to assess its suitability for the intended biomedical application.

Visualizations

Logical Relationship of Suppliers and Purity

Caption: Commercial suppliers and their stated purity levels for this compound.

Experimental Workflow for Silicone Hydrogel Synthesis (Method B)

Caption: Workflow for the synthesis of a silicone hydrogel via a sequential interpenetrating network method.

Conclusion

High-purity this compound is an indispensable reagent for the development of advanced silicone-based materials in research and pharmaceutical applications. While several commercial suppliers provide this compound at high nominal purities, researchers must remain vigilant about potential impurities that could affect the outcome of their work. The experimental protocols provided in this guide offer a starting point for the synthesis of well-defined silicone polymers and hydrogels. By carefully selecting a reputable supplier and employing robust analytical and synthetic methodologies, researchers can confidently utilize this versatile monomer to create innovative materials for a wide range of applications, from biomedical devices to drug delivery systems.

References

Spectroscopic Profile of 1,3-Divinyltetramethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Divinyltetramethyldisiloxane, a key monomer in the synthesis of silicon-based polymers and materials. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopic characteristics, offering valuable data for quality control, reaction monitoring, and structural elucidation.

Molecular Structure

This compound, with the chemical formula C₈H₁₈OSi₂, consists of two dimethylvinylsilyl groups linked by an oxygen atom. This structure gives rise to a unique spectroscopic fingerprint, which is detailed below.

Caption: Molecular Structure of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR and FTIR spectroscopy of this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Si-CH₃ | 0.144 | s | - |

| =CH₂ | 5.726 | d | J(cis) = 14.9 |

| =CH₂ | 5.930 | d | J(trans) = 20.3 |

| =CH- | 6.116 | dd | J(gem) = 4.0 |

Data sourced from CDCl₃ solvent.[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| Si-CH₃ | -1.5 |

| =CH₂ | 132.3 |

| =CH- | 139.5 |

Note: Specific peak assignments for the vinyl carbons can vary slightly between sources.

²⁹Si NMR Data

Table 3: ²⁹Si NMR Chemical Shift

| Silicon | Chemical Shift (δ, ppm) |

| O-Si(CH₃)₂(CH=CH₂) | -19 to -22 |

Note: The chemical shift for the silicon atoms in this compound is expected to be in the range typical for D-units (O-SiR₂-O) with vinyl substituents. The provided range is based on typical values for vinyl-terminated polysiloxanes.

FTIR Data

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3055 | C-H stretch | =C-H |

| 2962 | C-H stretch | -CH₃ |

| 1595 | C=C stretch | C=C |

| 1408 | C-H bend | =CH₂ |

| 1260 | CH₃ bend | Si-CH₃ |

| 1058 | Si-O-Si stretch | Si-O-Si |

| 958 | =CH₂ out-of-plane bend | Vinyl |

| 800 | Si-C stretch | Si-C |

Data obtained from a neat sample using a capillary cell.[2]

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A 5% (w/v) solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: ¹H, ¹³C, and ²⁹Si NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.09 s

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.36 s

-

-

²⁹Si NMR Parameters:

-

Pulse sequence: zgig (inverse-gated decoupling)

-

Number of scans: 128

-

Relaxation delay: 30 s

-

Acquisition time: 1.8 s

-

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy

-

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates (capillary cell method).[2]

-

Instrumentation: The FTIR spectrum was recorded on an FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Spectral range: 4000-400 cm⁻¹

-

-

Data Processing: The spectrum was baseline-corrected and the peak positions were identified.

Spectroscopic Correlations and Signaling Pathways

The following diagram illustrates the correlations between the different nuclei in this compound as determined by NMR spectroscopy.

Caption: Key NMR correlations in this compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. These data are essential for researchers and professionals working with silicon-based materials, enabling precise structural verification and quality assessment.

References

Methodological & Application

Application Notes and Protocols: Hydrosilylation Polymerization of 1,3-Divinyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation polymerization is a versatile and efficient method for the synthesis of polysiloxanes and polycarbosiloxanes. This technique involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond, in the presence of a catalyst. The reaction of 1,3-divinyltetramethyldisiloxane with a suitable di-hydrosilane, such as 1,3-dihydridotetramethyldisiloxane, yields high molecular weight poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE). This polymer possesses a unique structure with alternating disiloxane (B77578) and ethylene (B1197577) units, leading to distinct physical and chemical properties.

These materials are of significant interest in various fields, including biomedical applications and drug delivery, owing to the characteristic biocompatibility, flexibility, and tunable properties of polysiloxanes. This document provides detailed application notes and protocols for the synthesis and characterization of PTMDSE, along with a discussion of its potential in drug development.

Reaction Mechanism and Catalysis

The hydrosilylation polymerization of this compound with a di-hydrosilane typically follows the Chalk-Harrod mechanism. This mechanism, catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), involves the following key steps:

-

Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum catalyst.

-

Olefin Coordination: The vinyl group of the this compound coordinates to the platinum center.

-

Migratory Insertion: The coordinated vinyl group inserts into the Pt-H bond.

-

Reductive Elimination: The resulting alkyl-silyl group is eliminated from the platinum center, regenerating the catalyst and forming the new Si-C bond of the polymer chain.

The selection of the catalyst is crucial for controlling the reaction rate, regioselectivity (anti-Markovnikov addition is favored), and preventing side reactions.

Quantitative Data Summary

The molecular weight of the resulting poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE) is influenced by several factors, including monomer concentration, catalyst concentration, and reaction temperature. The following table summarizes the effects of these parameters on the viscosity-average molecular weight (Mv) of PTMDSE synthesized from 1,3-dihydridotetramethyldisiloxane and this compound using a platinum-1,3-divinyltetramethyldisiloxane complex catalyst.

| Monomer Concentration (mol/L) | Catalyst Concentration (mol Pt/mol C=C) x 10⁵ | Reaction Temperature (°C) | Viscosity-Average Molecular Weight (Mv) |

| Neat | 2.1 | 40 | 33,000 |

| 1.6 | 2.1 | 40 | 75,000 |

| 0.8 | 2.1 | 40 | 15,000 |

| 1.6 | 0.7 | 40 | 12,000 |

| 1.6 | 3.1 | 40 | 45,000 |

| 1.6 | 2.1 | 25 | 28,000 |

| 1.6 | 2.1 | 56 | 55,000 |

Data extracted from "Polymerization by Hydrosilation. 2. Preparation and Characterization of High Molecular Weight Poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] from 1,3-Dihydridotetramethyldisiloxane and this compound".

Experimental Protocols

Materials

-

This compound (DVTMDSO) (≥98%)

-

1,3-Dihydridotetramethyldisiloxane (DHTMDS) (≥98%)

-

Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), xylene solution (~2% Pt)

-

Toluene (B28343) (anhydrous)

-

Methanol (B129727) (reagent grade)

-

Argon or Nitrogen gas (high purity)

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks with magnetic stir bars

-

Septa and syringes

-

Constant temperature oil bath

-

Infrared (IR) spectrometer

-

Gel Permeation Chromatography (GPC) system for molecular weight determination

Protocol for the Synthesis of High Molecular Weight PTMDSE

-

Monomer Purification: Ensure both this compound and 1,3-dihydridotetramethyldisiloxane are freshly distilled under reduced pressure to remove any inhibitors or impurities.

-

Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous toluene to achieve the desired monomer concentration (e.g., 1.6 mol/L).

-